An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-3-(1H-pyrazol-4-yl)piperidine
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-3-(1H-pyrazol-4-yl)piperidine
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine and pyrazole moieties are foundational scaffolds, present in a multitude of pharmacologically active agents.[1][2] The precise structural characterization of novel molecules incorporating these rings, such as 2-Methyl-3-(1H-pyrazol-4-yl)piperidine, is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. Misinterpretation of a structure can lead to wasted resources and flawed biological data.
This guide eschews a rigid, templated approach. Instead, it presents a dynamic, logic-driven workflow for the complete structural elucidation of the title compound. We will proceed from initial mass and formula determination to the intricate mapping of its atomic connectivity and stereochemical nuances. Each analytical step is chosen for the specific question it answers, creating a self-validating cascade of evidence that culminates in an unambiguous structural assignment.
Foundational Analysis: Molecular Formula and Integrity
Before delving into complex connectivity, we must first confirm the most fundamental properties of the analyte: its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
The Causality of Ionization Choice: ESI-MS
For a molecule containing basic nitrogen atoms like 2-Methyl-3-(1H-pyrazol-4-yl)piperidine, Electrospray Ionization (ESI) in positive ion mode is the superior choice. This "soft" ionization technique imparts a proton to the most basic site (likely the piperidine nitrogen), yielding a stable protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This ensures the most abundant ion observed corresponds to the intact molecule, providing a clean and accurate measurement of its mass.[3]
Experimental Protocol: HRMS via ESI-TOF
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for its high mass accuracy (typically < 5 ppm).
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Analysis: Infuse the sample solution directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.
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Data Processing: Identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this exact mass, constraining the search to C, H, and N.
Anticipated Data & Validation
The primary goal is to validate the molecular formula: C₁₀H₁₇N₃.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₀H₁₇N₃ | Hypothesis |
| Theoretical Exact Mass | 179.1422 | Calculated value for C₁₀H₁₇N₃ |
| Observed [M+H]⁺ (m/z) | ~180.1495 | Experimental data point |
| Calculated Mass for [M+H]⁺ | 180.1495 | Theoretical value for C₁₀H₁₈N₃⁺ |
| Mass Error (ppm) | < 5 ppm | Confirms elemental composition |
A measured mass within 5 ppm of the theoretical value provides high confidence in the molecular formula, laying a trustworthy foundation for subsequent NMR analysis.
The Architectural Blueprint: NMR Spectroscopic Analysis
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool to assemble the atomic framework. We will employ a suite of 1D and 2D NMR experiments to connect every proton and carbon, piece by piece.[4]
The Overall NMR Strategy
Our approach is systematic. 1D spectra (¹H, ¹³C) provide an inventory of the chemical environments. 2D spectra (COSY, HSQC, HMBC) then provide the crucial connectivity map, revealing which atoms are bonded to each other.
Caption: The logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Sample & Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can resolve signal overlap.
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Acquisition: Using a high-field NMR spectrometer (≥400 MHz), acquire the following spectra at room temperature:
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¹H (1D Proton)
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¹³C with DEPT-135 (1D Carbon and multiplicity editing)
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¹H-¹H COSY (Correlation Spectroscopy)
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), optimized for J-couplings of ~8 Hz.
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Data Interpretation: A Step-by-Step Assembly
First, we analyze the 1D spectra to identify all unique proton and carbon signals. The DEPT-135 experiment is critical for differentiating carbon types.
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Methyl-3-(1H-pyrazol-4-yl)piperidine (Note: Chemical shifts are predictive and will vary with solvent. Pro-chiral protons are labeled a/b.)
| Position | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT-135) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| Piperidine Ring | |||||
| 2 | ~55-60 | CH | ~2.9-3.2 | m | 1H |
| 3 | ~40-45 | CH | ~2.5-2.8 | m | 1H |
| 4a/4b | ~28-33 | CH₂ | ~1.6-1.9 | m | 2H |
| 5a/5b | ~24-29 | CH₂ | ~1.5-1.8 | m | 2H |
| 6a/6b | ~45-50 | CH₂ | ~2.6-3.1 | m | 2H |
| 2-CH₃ | ~15-20 | CH₃ | ~1.1-1.3 | d | 3H |
| Pyrazole Ring | |||||
| C3'/C5' | ~135-140 | CH | ~7.5-7.8 | s | 2H |
| C4' | ~115-120 | C (Quaternary) | - | - | - |
| NH | - | - | ~10-12 | br s | 1H |
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Causality: The downfield shifts of C2, C6, and their attached protons are due to the electron-withdrawing effect of the adjacent nitrogen atom. The pyrazole protons (H3'/H5') are deshielded and appear as singlets in the aromatic region. The methyl group appears as an upfield doublet due to coupling with the H2 proton.
The ¹H-¹H COSY spectrum reveals proton-proton couplings, allowing us to trace the connectivity within the piperidine ring. We expect to see a correlation network connecting H2 -> H3 -> H4 -> H5 -> H6. A key correlation will be observed between the methyl protons and H2, confirming the methyl group's position at C2.
The HSQC spectrum is a straightforward but vital experiment. It produces a cross-peak for every proton and the carbon to which it is directly attached. This allows for the unambiguous assignment of every CH, CH₂, and CH₃ group identified in the 1D spectra.
The HMBC spectrum is the linchpin of the entire elucidation process. It reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to connect the molecular fragments. The following key correlations are essential for an authoritative assignment:
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Connecting Piperidine to Pyrazole: A correlation from the H2 and/or H4 protons of the piperidine ring to the quaternary C4' of the pyrazole ring. Crucially, a strong correlation from the piperidine H3 to the pyrazole C3' and C5' carbons will definitively establish the C3-C4' bond.
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Confirming Methyl Position: A correlation from the methyl protons (2-CH₃) to the piperidine C2 and C3 carbons.
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Confirming Pyrazole Structure: Correlations from the pyrazole protons (H3'/H5') to the other pyrazole carbons (C4' and C5'/C3').
Caption: Key HMBC correlations confirming the molecular backbone.
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[1][5] It provides a three-dimensional model of the molecule as it exists in the solid state.
The Role of Crystallography
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Absolute Confirmation: It validates the connectivity established by NMR.
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Stereochemistry: It reveals the relative stereochemistry between the methyl group at C2 and the pyrazolyl group at C3 (i.e., cis or trans).
-
Conformation: It provides precise bond lengths, bond angles, and the preferred conformation (e.g., chair conformation of the piperidine ring) in the crystal lattice.[6][7]
Generalized Protocol: X-ray Diffraction
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Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a selected crystal on a diffractometer and cool it under a stream of nitrogen. Collect diffraction data as the crystal is rotated in the X-ray beam.[1]
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Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, highly accurate molecular structure.
Integrated Elucidation Workflow: A Holistic View
Caption: A comprehensive workflow from purified sample to validated structure.
Conclusion
The structural elucidation of 2-Methyl-3-(1H-pyrazol-4-yl)piperidine is a multi-faceted process that relies on the logical application of modern analytical techniques. By first establishing the molecular formula with HRMS, we create a constrained problem that can be systematically solved with a suite of 1D and 2D NMR experiments. The resulting structural hypothesis, built on a foundation of covalent connectivity, can be unequivocally confirmed by single-crystal X-ray analysis. This rigorous, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs.
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